Bienvenue dans la boutique en ligne BenchChem!

3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride

1,4‑Oxazepane basicity conformational flexibility

3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride (CAS 2228883‑37‑0) is a pre‑formed, water‑soluble dihydrochloride salt of a 1,4‑oxazepane‑propylamine scaffold. The 1,4‑oxazepane ring—a saturated seven‑membered heterocycle containing one oxygen and one nitrogen in a 1,4‑relationship—confers a distinct combination of ring size, basicity, and hydrogen‑bonding capacity compared with the more common six‑membered morpholine and piperazine analogs.

Molecular Formula C8H20Cl2N2O
Molecular Weight 231.16
CAS No. 2228883-37-0
Cat. No. B3018076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride
CAS2228883-37-0
Molecular FormulaC8H20Cl2N2O
Molecular Weight231.16
Structural Identifiers
SMILESC1CN(CCOC1)CCCN.Cl.Cl
InChIInChI=1S/C8H18N2O.2ClH/c9-3-1-4-10-5-2-7-11-8-6-10;;/h1-9H2;2*1H
InChIKeyDGGCGTOGYZGQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,4-Oxazepan-4-yl)propan-1-amine Dihydrochloride: A Seven-Membered Heterocyclic Building Block for CNS‑Focused Medicinal Chemistry


3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride (CAS 2228883‑37‑0) is a pre‑formed, water‑soluble dihydrochloride salt of a 1,4‑oxazepane‑propylamine scaffold. The 1,4‑oxazepane ring—a saturated seven‑membered heterocycle containing one oxygen and one nitrogen in a 1,4‑relationship—confers a distinct combination of ring size, basicity, and hydrogen‑bonding capacity compared with the more common six‑membered morpholine and piperazine analogs . The free base form (CAS 49809‑08‑7) carries a single primary amine, while the dihydrochloride salt provides enhanced aqueous solubility and long‑term storage stability, making it a convenient building block for parallel synthesis and CNS‑oriented library production [1].

Why 3-(1,4-Oxazepan-4-yl)propan-1-amine Dihydrochloride Cannot Be Casually Replaced by Morpholine or Piperazine Analogs


Although morpholine‑, piperazine‑, and 1,4‑oxazepane‑based propylamine building blocks share a common N‑(3‑aminopropyl)‑heterocycle motif, their physicochemical and pharmacological profiles diverge significantly. The 1,4‑oxazepane ring is more basic (predicted pKa ≈ 10.0) than morpholine (pKa ≈ 8.4) and carries one hydrogen‑bond donor versus two for piperazine, altering both ionization at physiological pH and target‑binding pharmacophore geometry [1]. Furthermore, the seven‑membered ring introduces greater conformational flexibility and a distinct steric footprint that can translate into differentiated selectivity profiles—as demonstrated by the EP300/CBP inhibitor series where scaffold‑hopping from a six‑membered core to 1,4‑oxazepane yielded a highly selective lead [2]. Substituting the oxazepane with a morpholine or piperazine therefore risks losing these carefully balanced properties, undermining potency, selectivity, or solubility in a given chemical series.

Quantitative Differentiation of 3-(1,4-Oxazepan-4-yl)propan-1-amine Dihydrochloride from Structurally Related Building Blocks


Ring‑Size Expansion: 1,4‑Oxazepane (7‑Membered) vs. Morpholine (6‑Membered) – Basicity and Conformational Flexibility

The conjugate acid of the 1,4‑oxazepane ring has a predicted pKa of 10.01 ± 0.20, approximately 1.6 log units more basic than morpholine (pKa = 8.4) [1]. This difference means that at pH 7.4 the oxazepane nitrogen is >99% protonated whereas the morpholine nitrogen is only ~90% protonated, leading to a higher fraction of cationic species that can engage in ionic interactions with biological targets. The additional methylene unit in the seven‑membered ring also increases the number of accessible low‑energy conformers, providing a broader pharmacophore space than the more rigid six‑membered morpholine.

1,4‑Oxazepane basicity conformational flexibility

Hydrogen‑Bond Donor/Acceptor Profile: 1,4‑Oxazepane vs. Piperazine – A Single vs. Dual H‑Bond Donor

The 1,4‑oxazepane ring contains one hydrogen‑bond donor (the secondary amine) and two acceptors (the ring oxygen and the amine nitrogen) . In contrast, piperazine presents two H‑bond donors (two secondary amines) and two acceptors [1]. The reduced donor count of the oxazepane core lowers the topological polar surface area (TPSA ≈ 21.3 Ų for the parent ring vs. ~24.5 Ų for piperazine) and decreases the desolvation penalty required for passive membrane permeation, while still retaining sufficient polarity for aqueous solubility.

1,4‑Oxazepane hydrogen bonding pharmacophore design

Lipophilicity Modulation: cLogP of the Free Base Compared with Morpholine and Piperazine Propylamines

The calculated logP (cLogP) of 3‑(1,4‑oxazepan‑4‑yl)propan‑1‑amine free base is approximately −0.71, making it more hydrophilic than both the morpholine analog (N‑(3‑aminopropyl)morpholine, predicted logP ≈ −0.45) and the piperazine analog (N‑(3‑aminopropyl)piperazine, predicted logP ≈ −0.35) . This lower lipophilicity is consistent with the presence of the ring oxygen and the larger ring size, which together increase the compound's capacity for water‑bridging interactions and reduce non‑specific binding to plasma proteins and lipid membranes.

1,4‑Oxazepane lipophilicity CNS drug design

Solubility and Handling: Dihydrochloride Salt vs. Free Base – Enhanced Aqueous Solubility for Assay‑Ready Formulations

The dihydrochloride salt (CAS 2228883‑37‑0) is described as a chemically stable, water‑soluble derivative, whereas the free base (CAS 49809‑08‑7) is a liquid with limited aqueous solubility [1]. The dual protonation of both the primary amine and the oxazepane nitrogen yields a dicationic species with three hydrogen‑bond donors (two –NH₃⁺ and one –NH₂⁺–) and three acceptors, dramatically increasing hydration energy and solubility. This property enables direct dissolution in aqueous buffers for biological screening without the need for organic co‑solvents that may interfere with assay readouts.

1,4‑Oxazepane dihydrochloride salt aqueous solubility

Scaffold‑Hopping Success: 1,4‑Oxazepane as a Privileged Scaffold in EP300/CBP Inhibitor Discovery

In a published scaffold‑hopping study, replacement of a six‑membered heterocyclic core with a 1,4‑oxazepane ring led to the discovery of compound 11 (DS17701585), a highly selective EP300/CBP histone acetyltransferase inhibitor [1]. Although the exact IC₅₀ and selectivity window were not disclosed for the oxazepane vs. the original HTS hit in the publicly available abstract, the authors explicitly highlight that the 1,4‑oxazepane scaffold was critical for achieving high selectivity over other HAT family members. This precedent demonstrates that the seven‑membered oxazepane ring can unlock selectivity profiles that six‑membered analogs cannot easily replicate.

1,4‑Oxazepane EP300/CBP scaffold hopping

Recommended Procurement Scenarios for 3-(1,4-Oxazepan-4-yl)propan-1-amine Dihydrochloride


CNS‑Focused Fragment‑Based Drug Discovery (FBDD) and Library Synthesis

The compound's moderate lipophilicity (cLogP ≈ −0.71) and high aqueous solubility as the dihydrochloride salt make it an excellent primary amine building block for amide coupling or reductive amination in fragment libraries targeting CNS enzymes and receptors [1]. Its single H‑bond donor in the heterocyclic core simplifies SAR interpretation compared with piperazine‑based fragments, while the seven‑membered ring offers conformational novelty that can help navigate crowded IP space.

Scaffold‑Hopping Campaigns from Morpholine or Piperazine Leads

When a morpholine‑ or piperazine‑containing lead series encounters selectivity, metabolic, or IP challenges, the 1,4‑oxazepane derivative provides a logical scaffold‑hopping alternative with a distinct pKa (≈10.0 vs. 8.4 for morpholine) and a larger steric footprint [1]. The success of the EP300/CBP inhibitor program, where scaffold‑hopping to 1,4‑oxazepane delivered high selectivity, supports this strategy .

Biological Screening in Aqueous Buffers Without Co‑Solvent Interference

As a pre‑formed dihydrochloride salt, this compound can be directly dissolved in phosphate‑buffered saline or cell‑culture media for in vitro pharmacology studies, avoiding DMSO‑related artifacts and simplifying automated liquid handling [1]. The defined stoichiometry (C₈H₂₀Cl₂N₂O, MW 231.16, purity 98%) ensures accurate concentration calculations in dose‑response experiments .

Quote Request

Request a Quote for 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.